molecular formula C15H19ClN2O2S B11933963 N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine

N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine

Cat. No.: B11933963
M. Wt: 326.8 g/mol
InChI Key: GNNSPXBPLMMQSR-UHFFFAOYSA-N
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Description

N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloroquinoline and 3-ethylsulfonylpropan-1-amine.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. A catalyst, such as palladium on carbon, may be used to facilitate the reaction.

    Procedure: The 5-chloroquinoline is first reacted with a suitable alkylating agent to introduce the quinoline moiety. This intermediate is then reacted with 3-ethylsulfonylpropan-1-amine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinoline N-oxide: An oxidized derivative of quinoline with potential antimicrobial activity.

    Quinoline-2-carboxylic acid: Another quinoline derivative with diverse biological activities.

Uniqueness

N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline moiety with an ethylsulfonyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H19ClN2O2S

Molecular Weight

326.8 g/mol

IUPAC Name

N-[(5-chloroquinolin-8-yl)methyl]-3-ethylsulfonylpropan-1-amine

InChI

InChI=1S/C15H19ClN2O2S/c1-2-21(19,20)10-4-8-17-11-12-6-7-14(16)13-5-3-9-18-15(12)13/h3,5-7,9,17H,2,4,8,10-11H2,1H3

InChI Key

GNNSPXBPLMMQSR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CCCNCC1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

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